Pentopril
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Overview
Description
Preparation Methods
Pentopril can be synthesized through the ethanolysis of 2,4-dimethylglutaric anhydride, which yields the monoethyl ester of 2,4-dimethylglutaric acid. This intermediate is then reacted with oxalyl chloride to form the monoacyl chloride, which is subsequently condensed with indoline-2-carboxylic acid . Industrial production methods typically involve similar synthetic routes but on a larger scale, ensuring purity and yield optimization.
Chemical Reactions Analysis
Pentopril undergoes several types of chemical reactions, including:
Hydrolysis: In vivo, this compound is hydrolyzed to its active form, CGS 13934.
Oxidation and Reduction: These reactions are less common for this compound but can occur under specific conditions.
Substitution: this compound can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common reagents used in these reactions include oxalyl chloride for acylation and various nucleophiles for substitution reactions. The major product formed from the hydrolysis of this compound is CGS 13934 .
Scientific Research Applications
Pentopril has been extensively studied for its applications in various fields:
Mechanism of Action
Pentopril exerts its effects by inhibiting the angiotensin-converting enzyme (ACE), which is responsible for the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor . By inhibiting this enzyme, this compound reduces the levels of angiotensin II, leading to vasodilation and a subsequent decrease in blood pressure . The molecular targets involved include the ACE enzyme and the renin-angiotensin-aldosterone system .
Comparison with Similar Compounds
Pentopril is similar to other ACE inhibitors such as perindopril, ramipril, and captopril . it is unique in its specific structure and the particular synthetic route used for its production . Unlike captopril, which contains a thiol group, this compound and its analogs are non-thiol ACE inhibitors . This structural difference can influence their pharmacokinetic properties and clinical applications.
Similar Compounds
- Perindopril
- Ramipril
- Captopril
- Enalapril
This compound’s uniqueness lies in its specific l-glutarylindoline-2 (S)-carboxylic acid derivative structure, which distinguishes it from other ACE inhibitors .
Biological Activity
Pentopril, classified as a non-thiol angiotensin-converting enzyme (ACE) inhibitor, has garnered attention for its pharmacological properties and potential therapeutic applications. This article delves into the biological activity of this compound, focusing on its pharmacokinetics, pharmacodynamics, and clinical implications based on diverse research findings.
Absorption and Distribution
This compound is rapidly absorbed following oral administration, exhibiting zero-order kinetics. The compound has an apparent volume of distribution of approximately 0.83 L/kg and an oral clearance rate of about 0.79 L/hr/kg. Studies indicate that urinary recovery after dosing shows a dose-proportional pattern, with around 21% recovery for this compound and 40% for its active metabolite, CGS 13934 .
Metabolism and Excretion
The pharmacokinetic profile reveals that this compound has a short half-life of less than one hour, while its active metabolite has a half-life of approximately two hours. In multiple-dose studies, no significant accumulation of either compound was observed, indicating efficient metabolism and clearance from the body .
ACE Inhibition
This compound's primary mechanism of action involves the inhibition of ACE, which plays a crucial role in the renin-angiotensin system (RAS). The pharmacodynamic half-life for plasma ACE inhibition increases with dosage; for instance, at a dosage of 10 mg, the half-life is about 1.5 hours, while at 500 mg, it extends to nearly 9.8 hours. A hyperbolic function describes the relationship between plasma levels of the metabolite and ACE inhibition .
Clinical Implications
Clinical studies have demonstrated the efficacy of this compound in managing hypertension and other cardiovascular conditions. Notably, it has been investigated in various trials assessing its impact on blood pressure and cardiovascular events.
Case Study: Rheumatoid Arthritis
A clinical study evaluated the effects of this compound in patients with active rheumatoid arthritis (RA). The results indicated that while this compound did not significantly lower disease activity compared to controls, it was well-tolerated among participants .
Table: Summary of Key Pharmacokinetic and Pharmacodynamic Properties
Property | This compound | Active Metabolite (CGS 13934) |
---|---|---|
Half-Life | <1 hour | ~2 hours |
Volume of Distribution | 0.83 L/kg | Not specified |
Oral Clearance | ~0.79 L/hr/kg | Not specified |
Urinary Recovery | ~21% | ~40% |
ACE Inhibition Half-Life | Dose-dependent | Dose-dependent |
Clinical Trials
Several pivotal trials have investigated the role of this compound in various populations:
- EUROPA Trial : This trial assessed perindopril (another ACE inhibitor) but provides context for understanding similar agents like this compound in reducing cardiovascular mortality .
- HOPE Trial : Although focused on ramipril, findings suggest that ACE inhibitors can significantly reduce major cardiovascular events in high-risk populations .
Efficacy in Specific Conditions
Research indicates that this compound may have additional benefits beyond hypertension management. For instance, its use in chronic conditions such as heart failure and diabetic nephropathy has been explored, although results vary across studies.
Properties
CAS No. |
82924-03-6 |
---|---|
Molecular Formula |
C18H23NO5 |
Molecular Weight |
333.4 g/mol |
IUPAC Name |
(2S)-1-[(2R,4R)-5-ethoxy-2,4-dimethyl-5-oxopentanoyl]-2,3-dihydroindole-2-carboxylic acid |
InChI |
InChI=1S/C18H23NO5/c1-4-24-18(23)12(3)9-11(2)16(20)19-14-8-6-5-7-13(14)10-15(19)17(21)22/h5-8,11-12,15H,4,9-10H2,1-3H3,(H,21,22)/t11-,12-,15+/m1/s1 |
InChI Key |
NVXFXLSOGLFXKQ-JMSVASOKSA-N |
SMILES |
CCOC(=O)C(C)CC(C)C(=O)N1C(CC2=CC=CC=C21)C(=O)O |
Isomeric SMILES |
CCOC(=O)[C@H](C)C[C@@H](C)C(=O)N1[C@@H](CC2=CC=CC=C21)C(=O)O |
Canonical SMILES |
CCOC(=O)C(C)CC(C)C(=O)N1C(CC2=CC=CC=C21)C(=O)O |
Synonyms |
1-(4-(ethoxycarbonyl)-2-methylpentanoyl)-2,3-dihydroindole-2-carboxylic acid CGS 13945 CGS-13945 pentopril |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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